molecular formula C24H27FN8OS B13926573 Plk1-IN-2

Plk1-IN-2

Cat. No.: B13926573
M. Wt: 494.6 g/mol
InChI Key: MDUWYOZDVRKSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plk1-IN-2 is a small molecule inhibitor specifically designed to target Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plk1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Plk1-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Plk1-IN-2 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Plk1-IN-2 exerts its effects by specifically binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27FN8OS

Molecular Weight

494.6 g/mol

IUPAC Name

7-[6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-5-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C24H27FN8OS/c1-31-11-13-32(14-12-31)18-9-7-17(8-10-18)27-24-26-15-19-20(25)16-33(23(19)29-24)22-6-4-5-21(28-22)30-35(2,3)34/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,29)

InChI Key

MDUWYOZDVRKSHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=CN(C4=N3)C5=CC=CC(=N5)N=S(=O)(C)C)F

Origin of Product

United States

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